甲贝维林盐酸盐

描述

Mebeverine hydrochloride is a musculo tropic antispasmodic agent commonly employed for the management of irritable bowel syndrome. It works by relaxing the muscles in and around the gut, thereby alleviating symptoms such as stomach pain, cramps, persistent diarrhea, and flatulence .

科学研究应用

Mebeverine hydrochloride has a wide range of scientific research applications:

作用机制

Target of Action

Mebeverine hydrochloride primarily targets the smooth muscles of the gastrointestinal tract . These muscles play a crucial role in the movement and digestion of food within the gastrointestinal system.

Mode of Action

Mebeverine hydrochloride is an anticholinergic It appears to work directly on the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect , may affect calcium channels , and may affect muscarinic receptors . This interaction results in the relaxation of the gut muscles, relieving painful muscle spasms without affecting normal gut motility .

Pharmacokinetics

Mebeverine hydrochloride is metabolized mostly by esterases , and almost completely . The metabolites are excreted in urine .

Result of Action

The primary result of mebeverine hydrochloride’s action is the alleviation of symptoms associated with irritable bowel syndrome (IBS) and related conditions . This includes relief from stomach pain and cramps, persistent diarrhea, and flatulence . By relaxing the muscles in and around the gut, it helps to reduce the painful spasms associated with these conditions .

Action Environment

Like many pharmaceuticals, its effectiveness could potentially be influenced by factors such as the patient’s overall health, diet, and the presence of other medications

生化分析

Biochemical Properties

Mebeverine Hydrochloride exerts its therapeutic effects by directly targeting the cellular level to induce relaxation of the stomach muscles . It interacts with smooth muscle within the gastrointestinal tract and may have an anesthetic effect, affect the calcium channels, and may affect muscarinic receptors .

Cellular Effects

Mebeverine Hydrochloride influences cell function by inducing relaxation of the stomach muscles . This can impact cell signaling pathways and cellular metabolism, particularly in the gastrointestinal tract .

Molecular Mechanism

The mechanism of action of Mebeverine Hydrochloride involves direct action on the smooth muscle of the gastrointestinal tract . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The biological half-life of Mebeverine Hydrochloride is 2.5 hours . The oral administration of the drug results in reaching the peak plasma concentration within a time frame of 1 to 3 hours . It undergoes substantial first-pass metabolism in both the gut wall and liver .

Metabolic Pathways

Mebeverine Hydrochloride undergoes substantial first-pass metabolism in both the gut wall and liver . Plasma concentrations of Veratric acid, a primary inactive metabolite of Mebeverine Hydrochloride, were observed at high levels approximately twenty to thirty minutes following oral administration .

Transport and Distribution

Approximately 75% of Mebeverine Hydrochloride is bound to plasma proteins . This suggests that it may interact with transporters or binding proteins, which could influence its localization or accumulation.

Subcellular Localization

Given its mechanism of action, it is likely that it targets the smooth muscle cells in the gastrointestinal tract .

准备方法

Mebeverine hydrochloride can be synthesized through various methods. One common method involves the reaction of 3,4-dimethoxybenzoic acid with 4-(ethylamino)butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then hydrolyzed to yield mebeverine hydrochloride .

Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification of mebeverine hydrochloride. The compound is separated using a reverse-phase column and detected using ultraviolet (UV) detection at 263 nm .

化学反应分析

Mebeverine hydrochloride undergoes various chemical reactions, including:

相似化合物的比较

Mebeverine hydrochloride is often compared with other antispasmodic agents such as:

Dicyclomine hydrochloride: Both compounds are used to treat irritable bowel syndrome, but mebeverine hydrochloride has fewer systemic anticholinergic side effects.

Hyoscine butylbromide: While both are used for gastrointestinal spasms, mebeverine hydrochloride is more specific to the gut and has a different mechanism of action.

Papaverine hydrochloride: Mebeverine hydrochloride is a second-generation analog of papaverine, with improved efficacy and safety profile.

These comparisons highlight the uniqueness of mebeverine hydrochloride in terms of its specific action on the gastrointestinal tract and its favorable safety profile.

生物活性

Mebeverine hydrochloride is an antispasmodic medication primarily used to treat gastrointestinal disorders, particularly irritable bowel syndrome (IBS) and gastrospasm. Its biological activity is characterized by its ability to relax smooth muscle in the gastrointestinal tract, thereby alleviating symptoms associated with spasms. This article explores the pharmacological mechanisms, clinical efficacy, safety profiles, and recent research findings related to mebeverine hydrochloride.

Mebeverine hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract. By inhibiting these receptors, mebeverine exerts a spasmolytic effect, which leads to relaxation of smooth muscle and reduction of involuntary contractions. In vitro studies have demonstrated that mebeverine has a spasmolytic effect similar to that of papaverine but is significantly more potent, being three to five times more effective in blocking smooth muscle spasms .

Pharmacokinetics

Mebeverine hydrochloride is rapidly absorbed after oral administration, with its metabolites appearing in plasma within hours. The drug has a half-life of approximately 2 hours for its metabolites, which include veratric acid and mebeverinic acid . It shows minimal central nervous system effects, making it suitable for patients who may be sensitive to anticholinergic side effects.

Clinical Efficacy

Recent studies have assessed the effectiveness of mebeverine in various patient populations:

- Irritable Bowel Syndrome (IBS) : A fixed-dose combination of mebeverine hydrochloride and chlordiazepoxide showed significant improvement in IBS symptoms over 8 weeks, with 73.33% of patients achieving a ≥50-point improvement in the IBS Symptom Severity Score (IBS-SSS) . Another study indicated that mebeverine 200 mg controlled-release formulation provided modest but statistically significant improvements in abdominal pain and quality of life scores compared to placebo .

- Pediatric Applications : Research involving children with functional abdominal pain indicated that while mebeverine demonstrated potential benefits, it did not show statistically significant superiority over placebo in all measured outcomes .

Safety Profile

Mebeverine hydrochloride is generally well tolerated. In clinical trials, adverse events were rare and typically mild, such as nausea and headache . Importantly, mebeverine has been shown to have minimal peripheral effects compared to other anticholinergics, with negligible impact on normal intestinal peristalsis unless hypermotility is induced .

Comparative Studies

A meta-analysis of antispasmodic treatments for IBS indicated that mebeverine was more effective than placebo in improving global symptoms and pain relief without significant adverse events . The following table summarizes key findings from various studies:

Case Studies

Several case studies have highlighted the efficacy of mebeverine in real-world settings:

- Adult IBS Management : A cohort study demonstrated significant symptom relief among adults treated with mebeverine over a 12-week period, emphasizing its role in improving quality of life for IBS patients .

- Pediatric Applications : In a randomized trial involving children aged 6-18 years with functional abdominal pain, mebeverine showed a treatment response rate improvement at week 12 compared to baseline but lacked statistical significance against placebo .

属性

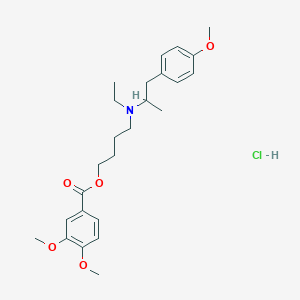

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGQWYOULXPJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-06-7 (Parent) | |

| Record name | Mebeverine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045372 | |

| Record name | Mebeverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2753-45-9 | |

| Record name | Mebeverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2753-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebeverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VZ5AL4JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。